molecular formula C16H14F3NO5S B3625447 Methyl 2-[4-[[2-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate

Methyl 2-[4-[[2-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate

Cat. No.: B3625447
M. Wt: 389.3 g/mol
InChI Key: QFWTWNUWUUDIMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-[[2-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable in scientific research and industrial applications.

Properties

IUPAC Name

methyl 2-[4-[[2-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO5S/c1-24-15(21)10-25-11-6-8-12(9-7-11)26(22,23)20-14-5-3-2-4-13(14)16(17,18)19/h2-9,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWTWNUWUUDIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-[[2-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-(trifluoromethyl)phenylboronic acid with a suitable phenol derivative under Suzuki-Miyaura coupling conditions . This reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The resulting product is then subjected to further reactions to introduce the sulfamoyl and methyl ester groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-[[2-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfamoyl group, converting it into amines or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trifluoromethyl group can yield sulfoxides or sulfones, while reduction of the sulfamoyl group can produce amines.

Scientific Research Applications

Methyl 2-[4-[[2-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 2-[4-[[2-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate specific biological pathways. This interaction can lead to the inhibition or activation of target proteins, resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[4-[[2-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl and sulfamoyl groups enhances its reactivity and potential for diverse applications, making it a valuable compound in various fields of research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[4-[[2-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[4-[[2-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.